6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
“6-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” is a complex organic compound that belongs to the class of pyranopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyranopyrazoles typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Using hydrazine derivatives and β-ketoesters under reflux conditions.
Condensation Reactions: Combining aldehydes, malononitrile, and hydrazine derivatives in the presence of catalysts like piperidine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalyst Optimization: Using efficient catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification Techniques: Employing methods like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions due to their unique structure.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in studying biochemical pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pyranopyrazoles involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, inhibition of a particular enzyme may result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyranopyrazole Derivatives: Compounds with similar core structures but different substituents.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
The unique combination of functional groups in “6-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
6-amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4O4/c1-21-6-10-14-13(8-2-3-11-12(4-8)23-7-22-11)9(5-17)15(18)24-16(14)20-19-10/h2-4,13H,6-7,18H2,1H3,(H,19,20) |
InChI Key |
PPGRDIIJTRQXQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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